
3-(3-(Methoxymethyl)phenoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Methoxymethyl)phenoxy)pyrrolidine is a chemical compound with the molecular formula C12H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxymethyl group attached to a phenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenoxy)pyrrolidine typically involves the reaction of 3-(methoxymethyl)phenol with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 3-(methoxymethyl)phenol and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 3-(methoxymethyl)phenol is reacted with pyrrolidine in the presence of the base and solvent, typically at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Methoxymethyl)phenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced under specific conditions to yield phenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(3-(Methoxymethyl)phenoxy)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of pyrrolidine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-(Methoxymethyl)phenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and phenoxy groups can enhance the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-(Methoxymethyl)phenoxy)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
3-(3-(Methoxymethyl)phenoxy)morpholine: Contains a morpholine ring, offering different chemical properties.
3-(3-(Methoxymethyl)phenoxy)tetrahydrofuran: Features a tetrahydrofuran ring, providing unique reactivity.
Uniqueness
3-(3-(Methoxymethyl)phenoxy)pyrrolidine is unique due to its specific combination of a pyrrolidine ring with a methoxymethyl-substituted phenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-[3-(methoxymethyl)phenoxy]pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-10-3-2-4-11(7-10)15-12-5-6-13-8-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
Clave InChI |
REQJCOHQGJBUKC-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC=C1)OC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
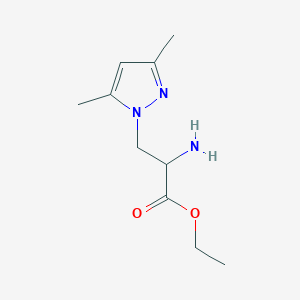
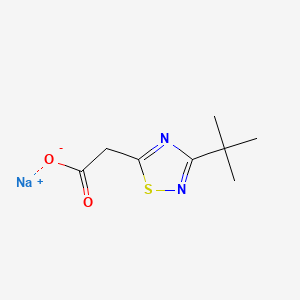
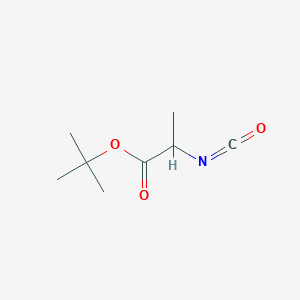
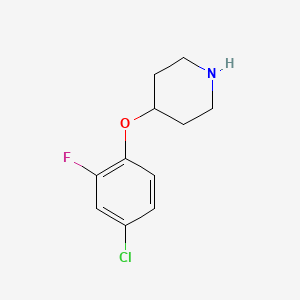
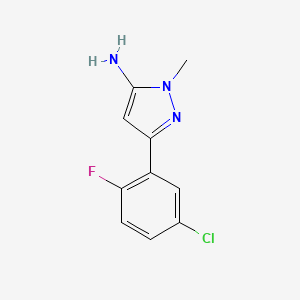

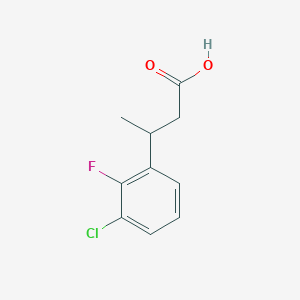



![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
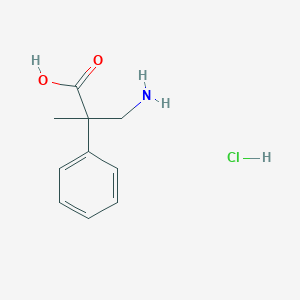
![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)
